Iralukast vs. CGP 57698: Functional Antagonism in Human Isolated Bronchi
Iralukast demonstrates functional antagonism of LTD₄-induced contraction in human isolated bronchial strips, with a pA₂ value of 7.77 ± 4.3% CV. This is a direct head-to-head comparison with the structurally distinct quinoline-type antagonist CGP 57698, which showed a higher pA₂ of 8.51 ± 1.6% CV under identical conditions [1]. This difference in functional potency is a key differentiator between these two research tool compounds.
| Evidence Dimension | Functional antagonism of LTD₄-induced contraction (pA₂) |
|---|---|
| Target Compound Data | 7.77 ± 4.3% CV |
| Comparator Or Baseline | CGP 57698: 8.51 ± 1.6% CV |
| Quantified Difference | Iralukast pA₂ is ~0.74 units lower than CGP 57698 |
| Conditions | Human isolated bronchial strips; LTD₄-induced contraction assay |
Why This Matters
Functional pA₂ values in human tissue provide a direct, translatable measure of antagonist efficacy for researchers modeling airway smooth muscle response.
- [1] Capra V, Bolla M, Belloni PA, Mezzetti M, Folco GC, Nicosia S, Rovati GE. Pharmacological characterization of the cysteinyl-leukotriene antagonists CGP 45715A (iralukast) and CGP 57698 in human airways in vitro. Br J Pharmacol. 1998 Feb;123(3):590-8. View Source
